3-Iodo-8-methoxyimidazo[1,2-a]pyridine 3-Iodo-8-methoxyimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15909298
InChI: InChI=1S/C8H7IN2O/c1-12-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
SMILES:
Molecular Formula: C8H7IN2O
Molecular Weight: 274.06 g/mol

3-Iodo-8-methoxyimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC15909298

Molecular Formula: C8H7IN2O

Molecular Weight: 274.06 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-8-methoxyimidazo[1,2-a]pyridine -

Specification

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
IUPAC Name 3-iodo-8-methoxyimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H7IN2O/c1-12-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
Standard InChI Key ATLMBKJUWBPARQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CN2C1=NC=C2I

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Iodo-8-methoxyimidazo[1,2-a]pyridine has the molecular formula C₈H₇IN₂O and a molecular weight of 274.06 g/mol . Its structure comprises a five-membered imidazole ring fused to a six-membered pyridine ring, with substituents at positions 3 (iodo) and 8 (methoxy) (Figure 1). The methoxy group (-OCH₃) enhances electron density in the aromatic system, while the iodine atom serves as a leaving group for further functionalization via metal-catalyzed cross-coupling reactions .

Key Structural Features:

  • Iodine at position 3: Facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • Methoxy at position 8: Modulates electronic properties and solubility.

  • Planar bicyclic system: Enables π-π stacking interactions in biological targets .

Synthetic Methodologies

One-Pot Synthesis via Cyclocondensation

A widely reported route involves the cyclocondensation of 2-aminopyridine derivatives with ketones in the presence of iodine and ionic liquids. For example, Paengphua et al. demonstrated that ultrasound irradiation with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) as a catalyst at 35°C for 2.5 hours yields imidazo[1,2-a]pyridines in 45–82% isolated yields . Adapting this method, 3-iodo-8-methoxyimidazo[1,2-a]pyridine can be synthesized using 8-methoxy-2-aminopyridine and iodoacetophenone under similar conditions .

Optimization Parameters:

ParameterOptimal ConditionYield Improvement
Catalyst[BMIM]BF₄ (20 mol%)+30%
BaseK₂CO₃ (4.0 equiv)82%
Temperature40–45°C (post-treatment)+15%

Metal-Free Approaches

Recent advances emphasize eco-friendly protocols. A potassium hydroxide-mediated intramolecular amidation of 2-aminopyridinium bromides with thiophenols at ambient temperature produces 3-sulfenylimidazo[1,2-a]pyridines, which can be iodinated selectively . This method avoids transition metals, reducing purification challenges .

Physicochemical Properties

Spectroscopic Data

1H NMR (CDCl₃):

  • δ 8.27 (d, J = 1.7 Hz, 1H, H-5)

  • δ 7.74 (d, J = 1.7 Hz, 1H, H-7)

  • δ 3.97 (s, 3H, OCH₃)

13C NMR (CDCl₃):

  • δ 153.1 (C-8-OCH₃), 143.8 (C-3-I), 136.5 (C-2), 126.2 (C-6)

IR (cm⁻¹):

  • 3105 (C-H aromatic), 1501 (C=N), 1130 (C-O)

Applications in Drug Discovery

PI3Kα Inhibition

Imidazo[1,2-a]pyridines are prominent in kinase inhibitor development. Compound 35, a 2,6,8-trisubstituted derivative, showed nanomolar PI3Kα inhibition (IC₅₀ = 12 nM) and induced G1-phase cell cycle arrest in PI3Kα-addicted cancer cells . The iodine substituent in 3-Iodo-8-methoxyimidazo[1,2-a]pyridine provides a handle for introducing aryl or amine groups via cross-coupling, enhancing target affinity .

Future Directions

  • Synthetic Scalability: Developing continuous-flow protocols to enhance yield and reduce reaction times .

  • Biological Screening: Evaluating anticancer and antimicrobial activity in vitro and in vivo .

  • Material Science: Exploring use in organic semiconductors due to extended π-conjugation .

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